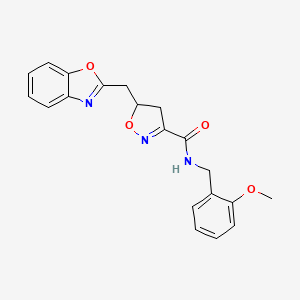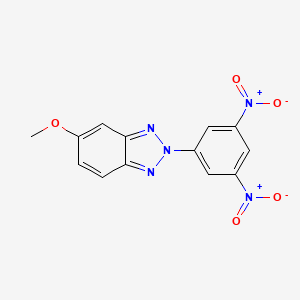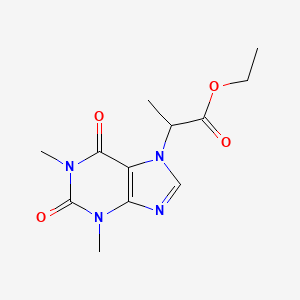![molecular formula C25H29N3O5 B11468965 1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione](/img/structure/B11468965.png)
1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxyphenyl carbonyl group, and a piperidinyl amino group attached to a pyrrolidine-2,5-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the ethoxyphenyl and methoxyphenyl carbonyl precursors, followed by their coupling with a piperidinyl amino group. The final step involves the cyclization to form the pyrrolidine-2,5-dione core. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione include:
- 1-(4-Methoxyphenyl)-1,2-propanediol
- 1-(4-Ethoxyphenyl)acetylpiperidin-4-ylmethylamine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features
Conclusion
This compound is a versatile compound with significant potential in scientific research. Its unique structure, diverse chemical reactivity, and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C25H29N3O5 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-(4-methoxybenzoyl)piperidin-4-yl]amino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H29N3O5/c1-3-33-21-10-6-19(7-11-21)28-23(29)16-22(25(28)31)26-18-12-14-27(15-13-18)24(30)17-4-8-20(32-2)9-5-17/h4-11,18,22,26H,3,12-16H2,1-2H3 |
InChI Key |
JTZRDJUSYYTOPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)C(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(3,4-dimethoxyphenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11468895.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11468910.png)
![3-[(4-chlorophenyl)sulfonyl]-7-(2,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11468914.png)
![2-[(2,3-dimethylphenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11468933.png)
![3-(4-Ethoxyphenyl)-6-methyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one](/img/structure/B11468941.png)
![6-cyclohexyl-1-(4-methoxyphenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11468949.png)
![4-chloro-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B11468951.png)
![[3-Amino-4-(pyridin-4-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](phenyl)methanone](/img/structure/B11468960.png)
![4-amino-N-[2-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11468961.png)
![butyl 4-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B11468966.png)
